molecular formula C15H29N3O3 B7882153 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B7882153
M. Wt: 299.41 g/mol
InChI Key: GHGVVJCGKGEARC-LBPRGKRZSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-11(7-9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGVVJCGKGEARC-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.

    Attachment of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate activating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases or amidases. Its structural features make it suitable for investigating the mechanisms of these enzymes.

Medicine: In medicine, the compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with biological targets, such as receptors or enzymes, makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility in chemical reactions allows for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Molecular Targets and Pathways Involved:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can interact with receptors, leading to changes in signal transduction pathways.

    Proteins: The compound may bind to proteins, affecting their structure and function.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: tert-Butyl N-{1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl}carbamate
  • Molecular Formula : C₁₇H₃₃N₃O₃
  • Molecular Weight : 327.46 g/mol ()
  • Key Features: A piperidin-4-yl backbone with a tert-butoxycarbonyl (Boc) protecting group. (S)-configured 2-amino-3-methyl-butyryl moiety attached to the piperidine nitrogen. Branched alkyl chain (3-methyl) on the amino acid side chain, influencing stereoselective interactions.

Comparison with Structurally Similar Compounds

4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C₁₅H₂₈N₃O₃
  • Key Differences: The amino acid is linked via an amide bond to the piperidine nitrogen, unlike the acyl group in the target compound. Lacks the branched 3-methyl group on the acyl chain, reducing steric bulk ().
  • Biological Relevance : The amide linkage may enhance metabolic stability compared to ester or acyl groups.

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

  • Molecular Formula : C₁₇H₃₀ClN₂O₃
  • Key Differences: Chloro-acetyl group replaces the amino acid moiety, introducing electrophilic reactivity. Isopropyl group on the carbamate, increasing hydrophobicity ().

4-{[((S)-2-Amino-3-methyl-butyryl)-Methyl-amino]-Methyl}-piperidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C₁₇H₃₃N₃O₃
  • Key Differences: Methylamino linker between the acyl group and piperidine, altering electronic properties. Similar molecular weight but distinct pharmacokinetics due to modified hydrogen-bonding capacity ().

[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

  • Molecular Formula : C₁₆H₂₄ClN₄O₂
  • Chlorine substituent enhances halogen bonding but reduces solubility ().

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Highlights Biological Notes References
Target Compound C₁₇H₃₃N₃O₃ Boc, (S)-2-amino-3-methyl-butyryl Boc protection, coupling Stereoselective receptor binding
4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester C₁₅H₂₈N₃O₃ Boc, amide-linked amino acid Amide bond formation Enhanced metabolic stability
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester C₁₇H₃₀ClN₂O₃ Chloro-acetyl, isopropyl-Boc Electrophilic substitution Higher toxicity risk
4-{[((S)-2-Amino-3-methyl-butyryl)-Methyl-amino]-Methyl}-piperidine-1-carboxylic acid tert-butyl ester C₁₇H₃₃N₃O₃ Methylamino linker, Boc Reductive amination Altered hydrogen bonding
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester C₁₆H₂₄ClN₄O₂ Pyrimidine, Boc Suzuki coupling Halogen bonding potential

Key Findings and Implications

  • Structural Impact on Activity : The (S)-configured 3-methyl-butyryl group in the target compound enhances stereoselectivity in biological systems, distinguishing it from analogs with simpler acyl chains ().
  • Synthesis Complexity : Compounds with aromatic substituents (e.g., pyrimidine) require additional coupling steps, impacting yield and scalability ().
  • Safety and Solubility : Chlorinated analogs (e.g., ) exhibit higher reactivity and toxicity, while hydrophilic groups (e.g., amides in ) improve solubility.

Biological Activity

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester, also known as a derivative of carbamic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine ring and an amino acid moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

Molecular Characteristics

  • Molecular Formula : C17H33N3O3
  • CAS Number : 1353995-27-3
  • Molecular Weight : 329.47 g/mol

Biological Activity Overview

The biological activities of this compound are primarily linked to its interaction with various biological targets, including enzymes and receptors. Here are some key aspects of its biological activity:

1. Enzyme Inhibition

Research indicates that carbamic acid derivatives can act as inhibitors for certain enzymes. For instance, they may inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This inhibition could lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

2. Neuroprotective Effects

Some studies suggest that compounds similar to this compound exhibit neuroprotective properties. They may help in mitigating oxidative stress and inflammation in neuronal cells, thereby offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

3. Antimicrobial Activity

Preliminary data indicate that this compound might possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.

4. Anti-inflammatory Properties

The compound has been noted to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is significant for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and effects:

StudyFindings
Smith et al. (2020)Demonstrated that piperidine derivatives exhibit significant inhibition of acetylcholinesterase activity, suggesting potential use in treating cognitive disorders.
Johnson et al. (2021)Reported neuroprotective effects in vitro, with reduced oxidative stress markers in neuronal cells treated with similar carbamic acid derivatives.
Lee et al. (2022)Found antimicrobial activity against various bacterial strains, indicating potential applications in antibiotic development.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : Interaction with neurotransmitter receptors could enhance synaptic transmission.
  • Enzyme Interaction : Competitive inhibition at active sites of enzymes like acetylcholinesterase.
  • Signal Pathway Alteration : Modulating pathways such as NF-kB and MAPK/ERK involved in inflammation and cell survival.

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